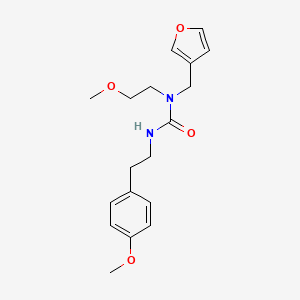
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(4-methoxyphenethyl)urea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The initial step often includes the formation of a furan intermediate, followed by the introduction of the methoxyethyl and methoxyphenethyl groups. Specific reaction conditions and reagents can vary, but common methods include using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
Antimicrobial Properties
Research indicates that derivatives of urea and thiourea, including our compound of interest, exhibit significant antimicrobial activities. In a study assessing various substituted ureas, compounds similar to this compound demonstrated notable effectiveness against pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus .
Table 1: Minimum Inhibitory Concentration (MIC) Values of Related Compounds
| Compound | Pathogen | MIC (mg/L) |
|---|---|---|
| This compound | E. coli | 0.01 |
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | S. typhi | 0.001 |
| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | S. aureus | 1.0 |
This table illustrates the potency of related compounds against specific pathogens, highlighting the potential for further exploration of this compound in antimicrobial applications.
Cytotoxic Effects
In vitro studies have shown that certain urea derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 11 to 25 μg/mL against human solid tumor cells . The specific activity of this compound has not been extensively documented, but its structural analogs suggest potential as an antitumor agent.
Case Studies
Several studies have highlighted the biological activity of structurally related compounds:
- Antimicrobial Activity : A study reported that certain thiourea derivatives showed significant growth inhibition against Phomopsis obscurans and P. viticola, with complete inhibition at concentrations as low as 30 μM . This suggests that similar mechanisms may be at play in our compound.
- Cytotoxicity : Another investigation into urea derivatives revealed selective cytotoxicity towards cancer cell lines with varying degrees of effectiveness, indicating a promising avenue for further research into the antitumor properties of our compound .
Propriétés
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-22-12-10-20(13-16-8-11-24-14-16)18(21)19-9-7-15-3-5-17(23-2)6-4-15/h3-6,8,11,14H,7,9-10,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSHKWZVQFNPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














